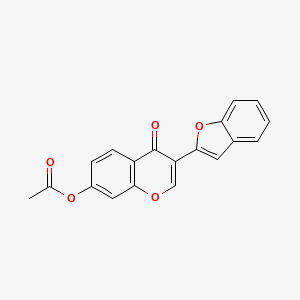

4-chloro-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-chloro-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)benzamide, often involves the preparation of benzamide moieties with specific substituents that influence the compound's physical, chemical, and biological properties. For instance, compounds with a 4-substituted 2-(aminomethyl)morpholine group have been prepared and evaluated for their activity, highlighting the significance of substituents such as chloro, fluoro, and methoxy groups in enhancing activity (Kato et al., 1991). The introduction of such groups is achieved through various synthetic routes, including nucleophilic substitution reactions and the use of specific reagents that allow for the selective introduction of functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their reactivity and potential applications. For example, the crystal structure analysis of related compounds has highlighted the importance of strong and weak hydrogen bonds in determining the compounds' stability and interactions (Dey et al., 2021). Such analyses are instrumental in understanding the three-dimensional conformation of benzamide compounds and their potential binding mechanisms when used as ligands or active pharmaceutical ingredients.

Chemical Reactions and Properties

Benzamide compounds undergo a variety of chemical reactions, reflecting their chemical properties. For instance, the reactivity towards nucleophilic substitution reactions allows for the introduction or modification of substituents on the benzamide ring, thereby altering the compound's properties. The chemical properties of these compounds are significantly influenced by the nature and position of substituents, which can affect their acidity, basicity, and overall reactivity (Crich et al., 2009).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various domains. These properties are determined by the molecular structure and the nature of substituents. For example, the introduction of a methoxy group can influence the compound's solubility in organic solvents, thereby affecting its application in organic synthesis and drug formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)benzamide, such as acidity, basicity, and reactivity towards other chemical species, are influenced by the electron-donating and withdrawing effects of the substituents. The presence of a fluorobenzyl group, for example, can enhance the compound's reactivity towards nucleophilic attack, while a methoxy group may increase electron density on the benzamide core, affecting its interaction with biological targets (Khan et al., 2018).

Applications De Recherche Scientifique

Organic Synthesis Applications

The compound has been implicated in the synthesis of novel organic molecules. For instance, it has been used in the synthesis of amidine compounds, demonstrating the utility of certain reagents for N-protection in the solution phase library synthesis of substituted benzamides. This process is highlighted for its mildness and suitability for multiparallel solution phase synthesis (Bailey et al., 1999). Additionally, derivatives of benzamides have shown potential as gastrokinetic agents, with certain structures offering significant in vivo gastric emptying activity without dopamine D2 receptor antagonistic activity, indicating their therapeutic potential (Kato et al., 1992).

Pharmacological Research

In the realm of pharmacology, benzamide derivatives have been explored for their antimicrobial activities. Specific derivatives have demonstrated promising antibacterial and antifungal activities, highlighting the importance of substituents on the phenyl ring for antimicrobial efficacy (Ahsan et al., 2016). Another study focused on gastrokinetic agents derived from benzamide, comparing their activities with known compounds such as cisapride and metoclopramide, further emphasizing the significance of molecular modifications on therapeutic potential (Kato et al., 1991).

Material Science

In material science, research has delved into the synthesis of polyamides with specific structural features derived from similar compounds. These materials exhibit excellent thermal stability, solubility, and electrochromic properties, making them suitable for a range of applications, from flexible films to high-temperature resistant materials (Hsiao et al., 2000).

Propriétés

IUPAC Name |

4-chloro-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFNO2/c1-26-20-12-10-19(11-13-20)24(14-15-2-8-18(23)9-3-15)21(25)16-4-6-17(22)7-5-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIAKAFHSWHWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)